Compounds structurally similar to 1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol often belong to the class of aryloxypropanolamines. This class of compounds is characterized by an aromatic ring (aryl group) connected to a propanol chain with an amino group often substituted with a piperazine ring. These compounds are widely studied for their diverse biological activities, making them relevant in various fields of scientific research. [ [] ]
1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol, also known as 1-(4-methyl-2-prop-2-enylphenoxy)-3-piperazin-1-ylpropan-2-ol dihydrochloride, is a synthetic compound with significant applications in scientific research. It has a molecular formula of and a molecular weight of 363.33 g/mol. This compound is notable for its potential biological activities, particularly in pharmacology, where it may act on various receptor systems .
The compound is classified under the category of piperazine derivatives, which are known for their diverse pharmacological properties. It can be sourced from chemical suppliers and databases such as PubChem and BenchChem, where detailed chemical information is available . The compound's structure features an allyl group, a phenoxy moiety, and a piperazine ring, contributing to its unique chemical behavior.
The synthesis of 1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol typically involves multi-step synthetic routes starting from accessible precursors. The general approach includes:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of 1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol can be represented using the following notations:
CC1=CC(=C(C=C1)OCC(CN2CCNCC2)O)CC=C.Cl.Cl
These representations highlight the compound's complex arrangement of atoms, including the presence of chlorine atoms in its dihydrochloride form. The structural formula indicates multiple functional groups that contribute to its biological activity .
The compound can undergo various chemical reactions typical of piperazines and phenolic compounds:
These reactions are crucial for modifying the compound to enhance its efficacy or selectivity for biological targets.
The mechanism of action for 1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol is not fully elucidated but is believed to involve interaction with specific receptors in the central nervous system. Given its structural similarities to other piperazine derivatives known for modulating neurotransmitter systems, it may act as an agonist or antagonist at various receptors, potentially influencing pathways related to pain perception or mood regulation .
The physical properties of 1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol include:
The chemical properties include:
This compound has potential applications in various fields:
The synthesis of 1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol (C₁₇H₂₆N₂O₂) employs a multi-step nucleophilic substitution strategy. The primary route involves:
Table 1: Key Reaction Parameters for Core Synthesis
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Epoxide formation | 2-Allyl-4-methylphenol + epichlorohydrin | K₂CO₃, DMF, 80°C, 12h | 68–72% |
| Piperazine coupling | Epoxide + piperazine | CH₃CN, reflux, 24h | 85–90% |
The free base is converted to its dihydrochloride salt (C₁₇H₂₈Cl₂N₂O₂, MW: 363.33 g/mol) via treatment with HCl gas in anhydrous ethanol. This salt exhibits superior crystallinity and stability for storage [3] [6].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5